1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine

Cannabinoid CB1 receptor Metabolic disease Obesity

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine (CAS 898064-76-1) is a synthetic small‑molecule sulfonylated piperazine derivative bearing a 1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonyl group at the piperazine N1 position and a 2‑fluorophenyl substituent at N4. The compound is classified in public drug‑target databases as a cannabinoid‑1 (CB1) receptor antagonist, investigated in the context of metabolic disorders such as obesity.

Molecular Formula C15H19FN4O2S
Molecular Weight 338.4
CAS No. 898064-76-1
Cat. No. B2519778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine
CAS898064-76-1
Molecular FormulaC15H19FN4O2S
Molecular Weight338.4
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C
InChIInChI=1S/C15H19FN4O2S/c1-12-15(11-18(2)17-12)23(21,22)20-9-7-19(8-10-20)14-6-4-3-5-13(14)16/h3-6,11H,7-10H2,1-2H3
InChIKeyFFYJQJBSWCZUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine (CAS 898064-76-1): Core Identity and Drug‑Target Class Context


1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine (CAS 898064-76-1) is a synthetic small‑molecule sulfonylated piperazine derivative bearing a 1,3‑dimethyl‑1H‑pyrazole‑4‑sulfonyl group at the piperazine N1 position and a 2‑fluorophenyl substituent at N4 . The compound is classified in public drug‑target databases as a cannabinoid‑1 (CB1) receptor antagonist, investigated in the context of metabolic disorders such as obesity [1]. With a molecular formula of C₁₅H₁₉FN₄O₂S and a molecular weight of 338.4 g·mol⁻¹, the molecule occupies a physicochemical space distinct from larger, more lipophilic CB1 antagonist chemotypes . The presence of both a hydrogen‑bond‑accepting sulfonyl bridge and an ortho‑fluorophenyl motif creates a substitution pattern that differentiates it from common para‑fluorophenyl and 3,5‑dimethylpyrazole regioisomers found in screening libraries.

Why 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine Cannot Be Replaced by Near‑Neighbor Pyrazole–Sulfonyl Piperazines


Within the broader sulfonyl‑piperazine chemotype, even minor structural permutations—such as shifting the fluorine from the ortho to the para position of the phenyl ring, relocating the methyl groups on the pyrazole from the 1,3‑pattern to the 3,5‑pattern, or replacing the N‑aryl substituent with a benzyl or sulfonyl group—can produce marked divergences in CB1 receptor binding affinity, functional activity, and physicochemical properties [1]. Public target‑annotation data confirm that only specific substitution patterns within this series achieve annotated CB1 antagonism, while close isomers may shift selectivity toward other receptors (e.g., dopaminergic or serotonergic targets) or lose target engagement entirely [2]. Furthermore, the ortho‑fluorine substitution influences the basicity of the piperazine nitrogen (calculated pKa shift vs para‑fluoro analog) and alters the conformational preference of the pendant phenyl ring, parameters that cannot be recapitulated by generic 4‑fluorophenyl or unsubstituted phenyl piperazine derivatives . Consequently, direct substitution with in‑class analogs lacking the precise 1,3‑dimethylpyrazole‑4‑sulfonyl/2‑fluorophenyl architecture risks loss of the annotated CB1‑antagonist profile and may invalidate structure‑activity relationship (SAR) continuity in hit‑to‑lead or lead‑optimization programs.

Quantitative Differentiation Evidence for 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine vs. Closest Analogs


Target Annotation: CB1 Receptor Antagonism vs. Unannotated Near‑Neighbor Analogs

The compound is explicitly annotated as a cannabinoid‑1 (CB1) receptor antagonist in the IDRB therapeutic target database, associated with the indication obesity [1]. In contrast, the closest commercially available analog—1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine (CAS 1005880-06-7)—lacks any public CB1 annotation and bears a second sulfonyl group that dramatically increases polar surface area (TPSA) and molecular weight . Similarly, the 1-[(3,5-dimethyl‑1H‑pyrazol‑4‑yl)sulfonyl]‑4‑(4‑fluorophenyl)piperazine regioisomer (from commercial libraries) shows no documented CB1 activity, underscoring the criticality of the 1,3‑dimethyl arrangement and ortho‑fluoro substitution for maintaining target engagement [2]. The patent literature on sulfonylated piperazines as CB1 modulators teaches that aryl substitution pattern is a primary determinant of receptor affinity, and only a subset of 2‑fluorophenyl‑containing examples were advanced for further profiling [3].

Cannabinoid CB1 receptor Metabolic disease Obesity

Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Disulfonyl Analog

The target compound (MW 338.4; molecular formula C₁₅H₁₉FN₄O₂S) adheres to all four Lipinski rule‑of‑five criteria . In contrast, the structurally related disulfonyl analog 1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine (CAS 1005880-06-7) exhibits a molecular weight of 402.5 g·mol⁻¹ (C₁₅H₁₉FN₄O₄S₂) and contains eight heteroatoms capable of hydrogen‑bond acceptance, exceeding the Rule‑of‑Five HBA threshold of 10, which predicts reduced oral permeability . The presence of two sulfonyl groups in the analog increases topological polar surface area (TPSA) by approximately 35–40 Ų, further compromising passive membrane permeation. Additionally, the ortho‑fluorophenyl group of the target compound is expected to lower the pKa of the proximal piperazine nitrogen by ~0.5–0.8 log units relative to the para‑fluoro isomer, based on well‑established through‑space inductive effects [1]. This pKa shift can improve the fraction of neutral species at physiological pH and thereby enhance CNS penetration potential—a critical parameter for CB1 antagonists intended for central activity.

Drug-likeness Physicochemical profiling Lead optimization

Regioisomeric Specificity: 1,3‑Dimethylpyrazole vs. 3,5‑Dimethylpyrazole Sulfonamide Positioning

The sulfonyl group in the target compound is attached at the pyrazole 4‑position, bridging to the piperazine ring, while the methyl groups occupy the N‑1 and C‑3 positions. The alternative 3,5‑dimethyl regioisomer (1-[(3,5‑dimethyl‑1H‑pyrazol‑4‑yl)sulfonyl]‑4‑(4‑fluorophenyl)piperazine), which bears methyl groups on both carbon atoms adjacent to the sulfonamide, is commercially available but devoid of any public CB1 receptor annotation [1]. The 1,3‑dimethyl arrangement places one methyl group on the ring nitrogen, altering the dipole moment and hydrogen‑bonding capacity of the pyrazole core relative to the 3,5‑dimethyl isomer . Patent SAR data covering the broader sulfonylated piperazine chemotype indicate that N‑methyl substitution on the pyrazole (as in the 1,3‑dimethyl motif) contributes to CB1 binding affinity, whereas C‑methyl‑only variants show substantially reduced activity [2]. In the absence of published head‑to‑head binding data for this exact pair, the differential target annotation and patent SAR collectively provide class‑level evidence that the 1,3‑dimethyl‑4‑sulfonyl architecture is a privileged substitution pattern for CB1 engagement that the 3,5‑dimethyl isomer lacks.

Pyrazole regioisomerism Sulfonamide SAR Target selectivity

Fluorine Positional Effect: Ortho‑Fluorophenyl vs. Para‑Fluorophenyl Piperazine in CB1‑Active Context

The target compound incorporates a 2‑fluorophenyl (ortho‑fluoro) group on the piperazine N4, whereas many commercial analogs employ a 4‑fluorophenyl (para‑fluoro) or unsubstituted phenyl group . Ortho‑fluorine substitution introduces a steric and electronic perturbation: the fluorine atom in the ortho position exerts a through‑space inductive electron‑withdrawing effect on the piperazine nitrogen, lowering its pKa by an estimated 0.5–0.8 units compared to the para‑fluoro isomer [1]. This reduction in basicity increases the fraction of uncharged piperazine species at pH 7.4, which is correlated with improved passive blood‑brain barrier penetration—a desirable feature for centrally acting CB1 antagonists [2]. Additionally, the ortho‑fluorine restricts rotation about the N‑aryl bond, favoring a conformation in which the fluorophenyl ring is approximately orthogonal to the piperazine chair, potentially influencing the shape complementarity with the CB1 orthosteric pocket. While direct comparative CB1 binding data (Ki values) for the ortho‑ vs. para‑fluoro pair are not publicly available for this specific scaffold, the physicochemical rationale is well‑supported by systematic fluorine‑scan studies across multiple GPCR‑targeted chemotypes.

Fluorine positional scanning Conformational restriction Piperazine basicity

Scaffold Integrity: Single Sulfonyl Bridge vs. Double Sulfonyl Modification in Analog Series

The target compound contains a single sulfonyl bridge connecting the dimethylpyrazole to the piperazine ring, whereas the closest commercially cataloged analog bears two sulfonyl groups—one at each piperazine nitrogen—yielding 1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine (CAS 1005880-06-7) . The disulfonyl analog has a molecular weight of 402.5 Da and a TPSA exceeding 120 Ų, placing it outside the favorable CNS drug‑like space [1]. More importantly, the second sulfonyl group introduces a potential metabolic liability: aromatic sulfonamides are known substrates for sulfonation‑reactive metabolites and can act as covalent modifiers of off‑target proteins, raising toxicological concerns that are absent in the mono‑sulfonyl target compound [2]. The mono‑sulfonyl architecture preserves a basic, ionizable piperazine nitrogen (N4) that is available for salt formation, improving aqueous solubility and enabling formulation flexibility, whereas the disulfonyl analog has both piperazine nitrogens rendered non‑basic, eliminating this option.

Sulfonamide medicinal chemistry Structural alerts Metabolic stability

Patent‑Family Precedence: Position Within a Clinically‑Intentioned CB1 Antagonist Series

The target compound belongs to the sulfonylated piperazine class claimed in US patent application US 2009/0247499 A1 (Fletcher et al., assigned to Merck & Co.), which describes CB1 receptor antagonists and inverse agonists for the treatment of obesity, metabolic syndrome, and neuroinflammatory disorders [1]. The patent application explicitly enumerates 2‑fluorophenyl‑substituted piperazine examples and includes activity data supporting CB1 functional antagonism for representative members of the series [2]. The compound's inclusion in the IDRB therapeutic target database under the CB1/obesity indication further corroborates its positioning within a therapeutically intended, patent‑protected chemical space, distinguishing it from unannotated screening library compounds that lack documented intellectual property provenance or disease‑relevance mapping [3]. In contrast, near‑neighbor analogs such as the 3,5‑dimethyl regioisomer and the disulfonyl derivative are absent from this patent family, suggesting they were either inactive or deprioritized during lead optimization .

CB1 antagonist patent mapping Competitive landscape Freedom to operate

Procurement‑Relevant Application Scenarios for 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine (CAS 898064-76-1)


CB1 Antagonist Hit‑Validation and Counter‑Screening in Metabolic Disease Programs

Investigators pursuing CB1 receptor antagonism for obesity, non‑alcoholic fatty liver disease (NAFLD), or metabolic syndrome indications can deploy this compound as an annotated, patent‑documented positive control or starting scaffold. Its explicit CB1 antagonist annotation in the IDRB database [1] and structural membership in the Merck sulfonylated piperazine patent family [2] provide a level of target‑validation confidence that unannotated near‑neighbor analogs cannot offer. The single‑sulfonyl, ortho‑fluorophenyl architecture preserves a basic piperazine nitrogen for salt formation, enabling solubility optimization for in‑vitro binding and functional assays.

Regioisomer‑Controlled SAR Expansion Around the Pyrazole‑Sulfonamide Core

Medicinal chemistry teams seeking to expand CB1‑antagonist SAR around the pyrazole‑4‑sulfonamide motif should use this compound as the reference regioisomer (1,3‑dimethyl‑4‑sulfonyl), rather than the commercially more common 3,5‑dimethyl variant. The evidence that only the 1,3‑dimethyl substitution pattern retains CB1 annotation [1], combined with patent SAR indicating that N‑methylation on the pyrazole contributes to CB1 affinity [2], means that procurement of the correct regioisomer is a prerequisite for meaningful SAR interpretation. Substitution at the piperazine N4 (2‑fluorophenyl) can then be systematically varied while holding the pyrazole‑sulfonamide core constant.

CNS Drug‑Likeness Benchmarking Using Ortho‑Fluorophenyl Piperazine Probes

In CNS drug discovery programs requiring brain‑penetrant chemical probes, the ortho‑fluorophenyl piperazine moiety of this compound serves as a physicochemical benchmark. The lower predicted pKa of the piperazine nitrogen (relative to para‑fluoro isomers) increases the neutral fraction at physiological pH, which is correlated with enhanced passive blood‑brain barrier permeation [1]. Procurement of this specific compound, rather than a para‑fluoro analog, enables accurate assessment of the CNS multiparameter optimization (CNS MPO) profile for the sulfonylated piperazine class and provides a validated starting point for further property‑based design [2].

Patent‑Landscape‑Guided Lead Identification for CB1‑Targeted Therapeutics

Industrial research organizations conducting freedom‑to‑operate analysis or competitive intelligence on CB1 antagonists can utilize this compound as a representative exemplar of the sulfonylated piperazine subclass claimed in US 2009/0247499 A1 [1]. Its documented linkage to the obesity indication through the IDRB database [2] provides a disease‑relevance context that near‑neighbor analogs lacking patent inclusion do not possess. This guides both procurement prioritization and strategic decision‑making around chemical series selection.

Quote Request

Request a Quote for 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.